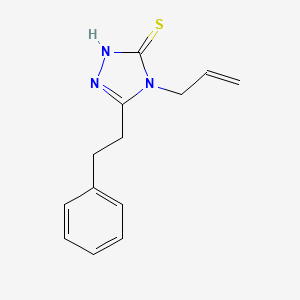

4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(2-phenylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3S/c1-2-10-16-12(14-15-13(16)17)9-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVDKGDAFNEOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395061 | |

| Record name | 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590376-39-9 | |

| Record name | 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

Analytical Data Supporting Preparation

| Analytical Technique | Observations/Results |

|---|---|

| NMR Spectroscopy | Characteristic signals for allyl protons (5.0–6.0 ppm), phenylethyl aromatic protons (7.0–7.5 ppm), and triazole ring protons. Thiol proton typically appears as a broad singlet. |

| Mass Spectrometry | Molecular ion peak at m/z 245 consistent with C13H15N3S. |

| Infrared Spectroscopy (IR) | Bands corresponding to thiol (–SH) stretching (~2550–2600 cm⁻¹), triazole ring vibrations, and aromatic C–H stretching. |

| Melting Point | Consistent with literature values, confirming purity. |

Research Findings and Variations in Preparation

- Alternative Precursors: Some studies report using substituted hydrazines or different isothiocyanates to vary the substituents on the triazole ring, allowing structural analog synthesis.

- Microwave-Assisted Synthesis: Accelerated cyclization and improved yields have been reported using microwave irradiation, reducing reaction times significantly.

- Green Chemistry Approaches: Solvent-free or aqueous medium reactions have been explored to enhance environmental sustainability.

Summary Table of Preparation Methods

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Conventional Heating | Reflux in ethanol or DMF | Well-established, reproducible | Longer reaction times |

| Microwave-Assisted | Microwave irradiation for cyclization | Faster reaction, higher yields | Requires specialized equipment |

| Solvent-Free | Solid-state reaction under heat | Environmentally friendly | May have scale-up challenges |

| Aqueous Medium | Reaction in water with base | Green chemistry approach | Solubility issues for some reagents |

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The allyl and phenylethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various halogenated derivatives.

Scientific Research Applications

4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The allyl and phenylethyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The biological and chemical properties of triazole-3-thiol derivatives are heavily influenced by substituents at the N4 and C5 positions. Below is a comparative analysis of structurally related compounds:

Substituent Effects on Bioactivity

Electron-Donating vs. Electron-Withdrawing Groups

- 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol (AT): The presence of an electron-donating -NH2 group at N4 enhances antioxidant activity, as demonstrated by strong DPPH• and ABTS•+ radical scavenging (IC50: 5.84 μg/mL for derivatives) .

- 5-(4-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol (Yucasin): The electron-withdrawing -Cl group enables inhibition of YUC flavin monooxygenases in auxin biosynthesis, critical in plant biology .

Hydrophobic vs. Polar Substituents

- 5-(4-Pyridyl)-4H-1,2,4-Triazole-3-Thiol (AP) : The polar pyridyl group increases solubility but reduces membrane permeability, limiting its therapeutic utility despite moderate antioxidant activity .

- 5-(3-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol : The hydrophobic 3-chlorophenyl group enhances antimicrobial activity against bacterial and fungal strains (e.g., MIC: 12.5 μg/mL for select derivatives) .

Molecular Weight and Lipophilicity

Table 1: Key Triazole-3-Thiol Derivatives and Their Properties

Biological Activity

4-Allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 590376-39-9) is a compound belonging to the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential as a pharmacological agent.

- Molecular Formula : C13H15N3S

- Molecular Weight : 245.34 g/mol

- Structure : The compound features a triazole ring with a thiol group and an allyl side chain, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. The compound exhibits selective cytotoxicity against various cancer cell lines. Notably:

- Cytotoxicity Testing : In vitro assays using the MTT method demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines .

| Cell Line | IC50 Value (µM) | Selectivity |

|---|---|---|

| IGR39 | 15.0 | High |

| MDA-MB-231 | 20.0 | Moderate |

| Panc-1 | 25.0 | Moderate |

The synthesized compounds were found to be more cytotoxic against melanoma cells compared to other tested lines, indicating potential for targeted cancer therapies.

The mechanism by which this compound exerts its anticancer effects involves interaction with biological receptors and pathways critical for cell survival and proliferation:

- Inhibition of Cell Migration : Certain derivatives were characterized as effective inhibitors of cancer cell migration, suggesting their potential role in preventing metastasis .

- Microtubule Affinity Regulation : Some hybrid compounds containing this triazole moiety have been identified as potent inhibitors of microtubule affinity-regulating kinase 4 (MARK4), which is implicated in cancer progression .

Case Studies

Several case studies have examined the biological efficacy of triazole derivatives similar to this compound:

- Study on Hydrazone Derivatives : A study synthesized various hydrazone derivatives incorporating triazole moieties and evaluated their cytotoxic effects against multiple cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics .

- Antimicrobial Screening : Another study reported the synthesis of triazole-based compounds that demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the established synthetic routes for 4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield and purity?

The synthesis of triazole-thiol derivatives typically involves:

- Step 1 : Formation of hydrazinecarbothioamide intermediates via condensation of thiosemicarbazides with aldehydes or ketones under basic conditions .

- Step 2 : Cyclization of intermediates under alkaline conditions to form the triazole-thiol core. For example, NaOH (7% solution) is used to facilitate cyclization, followed by acidification to precipitate the product .

- Step 3 : Functionalization via alkylation or Mannich reactions. Alkylation with iodobutane or phenacyl bromide introduces substituents, while Mannich reactions with formaldehyde and secondary amines generate Mannich bases .

Q. Key Variables :

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?

Methodology :

- Elemental Analysis : Confirms empirical formula (e.g., C, H, N, S content) .

- ¹H-NMR : Identifies proton environments (e.g., allyl protons at δ 5.0–5.8 ppm, aromatic protons at δ 7.2–7.8 ppm) .

- LC-MS : Validates molecular weight and detects impurities .

- Chromatographic Mass Spectrometry : Confirms isotopic patterns and fragmentation pathways .

Example : For 5-(3-indolylpropyl)-4-phenyltriazole-3-thiol, ¹H-NMR revealed characteristic peaks for indole NH (δ 10.2 ppm) and allyl groups (δ 5.2–5.6 ppm) .

Advanced Research Questions

Q. What computational strategies are employed to predict the biological activity of this compound derivatives?

Approaches :

- Molecular Docking : Simulates interactions with target proteins (e.g., fungal cytochrome P450 enzymes). Studies on similar triazole derivatives show hydrogen bonding with active-site residues (e.g., Tyr131, Leu321) .

- ADME Analysis : Predicts pharmacokinetic properties (e.g., bioavailability, LogP) using tools like SwissADME. For example, derivatives with LogP < 5 exhibit better membrane permeability .

- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on phenyl rings) with antifungal activity .

Case Study : Derivatives with 4-chlorophenyl substituents showed enhanced binding affinity (ΔG = −8.2 kcal/mol) compared to unsubstituted analogs (ΔG = −6.5 kcal/mol) .

Q. How do structural modifications (e.g., alkylation, aryl substitution) affect the antimicrobial efficacy of triazole-thiol derivatives?

Findings :

- Alkylation : S-alkylation with butyl or benzyl groups increases lipophilicity, enhancing penetration into microbial membranes. For example, 4-(4-chlorophenyl)-5-pyrrolyl derivatives exhibited MIC values of 2 µg/mL against Candida albicans .

- Aryl Substitution : Electron-withdrawing groups (e.g., Cl, Br) at the para position improve antifungal activity by stabilizing charge-transfer interactions with microbial enzymes .

Contradictions : Some studies report reduced activity with bulky substituents (e.g., 3,4-dihydrobenzodioxepin), suggesting steric hindrance limits target binding .

Q. What experimental evidence exists for the antioxidant potential of this compound, and how is this evaluated?

Methods :

- DPPH Assay : Measures radical scavenging activity. Triazole-thiols with free SH groups show IC₅₀ values comparable to ascorbic acid (e.g., 18.7 µM vs. 15.2 µM) .

- FRAP Assay : Quantifies ferric ion reduction. Derivatives with electron-donating groups (e.g., methoxy) exhibit higher activity due to enhanced electron transfer .

Limitations : Thiol oxidation under assay conditions may underestimate activity, necessitating anaerobic protocols .

Q. How can researchers resolve contradictions in reported bioactivity data for triazole-thiol derivatives?

Strategies :

- Standardized Assays : Use consistent microbial strains (e.g., ATCC standards) and growth media to minimize variability .

- Dose-Response Analysis : Compare EC₅₀ values instead of binary (active/inactive) classifications .

- Structural Confirmation : Re-evaluate disputed compounds via XRD or 2D-NMR to rule out isomerization or impurities .

Example : Discrepancies in antifungal activity of 5-(4-methoxyphenyl) derivatives were attributed to differences in solvent polarity during testing .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.